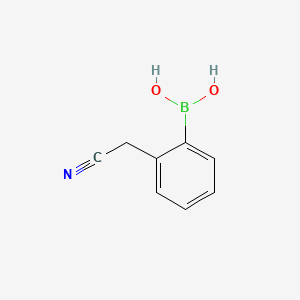

2-(cyanomethyl)phenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(cyanomethyl)phenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethyl)phenylboronic acid typically involves the reaction of 2-bromobenzyl cyanide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust and cost-effective catalysts and reagents to reduce production costs .

化学反应分析

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation: 2-(cyanomethyl)phenylboronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

Common Reagents and Conditions:

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed:

Suzuki-Miyaura Coupling: Biphenyl derivatives.

Oxidation: Phenol derivatives.

Substitution: Amino or alkoxy derivatives.

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

2-(Cyanomethyl)phenylboronic acid is predominantly utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles under palladium catalysis conditions .

Functionalization of Aromatic Compounds

The introduction of the cyanomethyl group enhances the reactivity of the phenylboronic acid, enabling further functionalization. This property is exploited in synthesizing complex organic molecules with specific functional groups that can be utilized in drug development and materials science .

Biomedical Applications

Drug Delivery Systems

Research has demonstrated that phenylboronic acid derivatives, including this compound, can be integrated into drug delivery systems. These systems utilize the reversible binding properties of boronic acids to diols and sugars, making them suitable for targeted drug delivery in cancer therapy. For instance, conjugates of phenylboronic acids have been developed to enhance the delivery of anticancer agents by targeting tumor cells more effectively .

Glucose-Responsive Drug Delivery

The ability of this compound to interact with glucose has led to its application in glucose-responsive drug delivery systems. These systems can release therapeutic agents in response to glucose levels, making them particularly useful for diabetes management and related conditions .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound is used to synthesize functional polymers that exhibit unique properties such as self-healing and stimuli-responsiveness. These polymers can be utilized in various applications including coatings, adhesives, and biomedical devices .

Nanoparticle Functionalization

The compound has been employed to functionalize nanoparticles for enhanced biocompatibility and targeting capabilities. For example, nanoparticles modified with phenylboronic acids have shown improved cellular uptake and retention in targeted tissues, which is crucial for effective therapeutic outcomes .

Case Studies

作用机制

The mechanism of action of 2-(cyanomethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. In biological systems, the compound interacts with diol-containing biomolecules, forming stable complexes that can inhibit enzyme activity or serve as molecular probes .

相似化合物的比较

Phenylboronic Acid: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.

4-Cyanophenylboronic Acid: Similar structure but with the cyanide group in the para position, affecting its reactivity and selectivity in chemical reactions.

Uniqueness: 2-(cyanomethyl)phenylboronic acid is unique due to the presence of the cyanomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

生物活性

2-(Cyanomethyl)phenylboronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols and has been investigated for its potential applications in cancer therapy, enzyme inhibition, and other biological processes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H10BNO2

- CAS Number : 16538-46-8

This compound features a phenyl group attached to a boronic acid functional group, with a cyanomethyl substituent that may influence its reactivity and biological interactions.

The biological activity of boronic acids, including this compound, often involves the inhibition of specific enzymes. The mechanism typically includes:

- Inhibition of Protein Synthesis : Boronic acids can inhibit leucyl-tRNA synthetase, leading to a blockade in protein synthesis, which is critical for cell growth and proliferation .

- Enzyme Inhibition : They have been shown to act as inhibitors of various enzymes such as bacterial β-lactamase and parasitic CPSF3 endonuclease, impacting microbial resistance mechanisms .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of phenylboronic acid derivatives, including this compound. Research has demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

- Cell Lines Tested : A2780 ovarian cancer cells were treated with phenylboronic acid derivatives, showing a clear structure-activity relationship. Compounds induced cell cycle arrest in the G2/M phase and activated apoptosis pathways through caspase-3 activation .

Enzyme Inhibition Studies

A study focused on the enzyme inhibitory properties of boronic acids revealed that this compound could effectively inhibit certain enzymes that are crucial for bacterial survival:

- Inhibitory Action on β-lactamase : This compound demonstrated potent inhibitory effects on bacterial β-lactamase, suggesting its potential as an antibiotic adjuvant .

Comparative Biological Activity Table

| Compound Name | Antiproliferative Activity | Enzyme Inhibition | Notes |

|---|---|---|---|

| This compound | High | Yes | Effective against A2780 cells |

| Phenylboronic Acid | Moderate | Yes | Induces apoptosis in multiple cell lines |

| Benzoxaborole Derivatives | High | Yes | Notable for antimicrobial properties |

属性

IUPAC Name |

[2-(cyanomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWXFAMBRLCXFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。